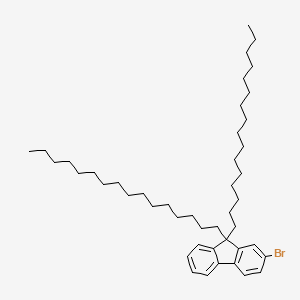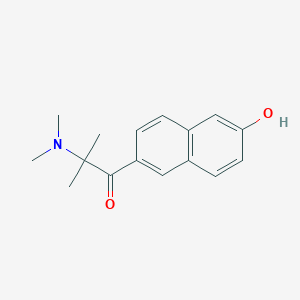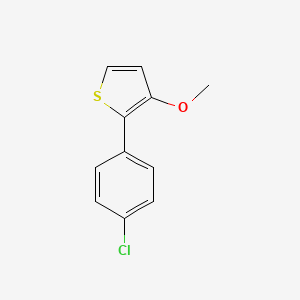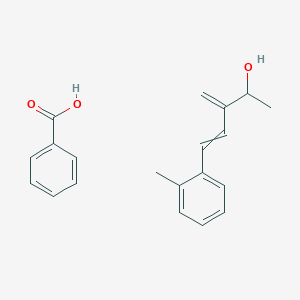
2-Bromo-9,9-dihexadecyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-9,9-dihexadecyl-9H-fluorene is a chemical compound with the molecular formula C41H67Br. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom and two hexadecyl groups attached to the fluorene core. This compound is of interest in various fields of research due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,9-dihexadecyl-9H-fluorene typically involves the bromination of 9,9-dihexadecyl-9H-fluorene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the fluorene ring. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-9,9-dihexadecyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The fluorene core can be oxidized to form fluorenone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the fluorene core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, or thiolates. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.
Oxidation Reactions: Major products are fluorenone derivatives.
Reduction Reactions: Products include de-brominated fluorenes or modified fluorene cores.
Aplicaciones Científicas De Investigación
2-Bromo-9,9-dihexadecyl-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to its favorable electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-9,9-dihexadecyl-9H-fluorene is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the hexadecyl groups. The bromine atom acts as a reactive site for substitution reactions, while the hexadecyl groups provide steric hindrance and influence the compound’s solubility and electronic properties. The fluorene core’s conjugated system allows for electron delocalization, making it suitable for applications in organic electronics.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-9,9-dihexyl-9H-fluorene
- 2,7-Dibromo-9,9-dihexyl-9H-fluorene
- 2-Bromo-9,9-dimethylfluorene
Uniqueness
2-Bromo-9,9-dihexadecyl-9H-fluorene is unique due to the presence of long hexadecyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These long chains enhance the compound’s solubility in non-polar solvents and influence its packing behavior in solid-state applications, making it particularly useful in the development of organic electronic materials.
Propiedades
Número CAS |
922168-01-2 |
|---|---|
Fórmula molecular |
C45H73Br |
Peso molecular |
694.0 g/mol |
Nombre IUPAC |
2-bromo-9,9-dihexadecylfluorene |
InChI |
InChI=1S/C45H73Br/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-37-45(38-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-34-30-29-33-41(43)42-36-35-40(46)39-44(42)45/h29-30,33-36,39H,3-28,31-32,37-38H2,1-2H3 |
Clave InChI |
RVGOFZIRUVVLRM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)



![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)


![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)
